
Propanoic acid, 3-(2-pyridinylthio)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-(2-pyridinylthio)-, ethyl ester is an organic compound with the molecular formula C10H13NO2S. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the hydrogen atom of the alpha carbon is replaced by a 2-pyridinylthio group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2-pyridinylthio)-, ethyl ester typically involves the reaction of 3-mercaptopropanoic acid with 2-chloropyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Propanoic acid, 3-(2-pyridinylthio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Carboxylic acids.
科学研究应用
Propanoic acid, 3-(2-pyridinylthio)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of propanoic acid, 3-(2-pyridinylthio)-, ethyl ester involves its interaction with specific molecular targets. The 2-pyridinylthio group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in the study of enzyme function and inhibition.
相似化合物的比较
Similar Compounds
Propanoic acid, 3-(2-pyridinylthio)-: This compound lacks the ethyl ester group but has similar chemical properties.
Propanoic acid, 3-(2-pyridinylthio)-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group.
Uniqueness
Propanoic acid, 3-(2-pyridinylthio)-, ethyl ester is unique due to its specific structural features, which allow it to interact with biological molecules in a distinct manner. The presence of the ethyl ester group enhances its solubility and reactivity compared to its analogs.
属性
CAS 编号 |
89407-42-1 |
|---|---|
分子式 |
C10H13NO2S |
分子量 |
211.28 g/mol |
IUPAC 名称 |
ethyl 3-pyridin-2-ylsulfanylpropanoate |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)6-8-14-9-5-3-4-7-11-9/h3-5,7H,2,6,8H2,1H3 |
InChI 键 |
IVAPRNFKTHBHCJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCSC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039215.png)
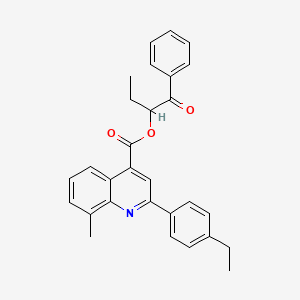
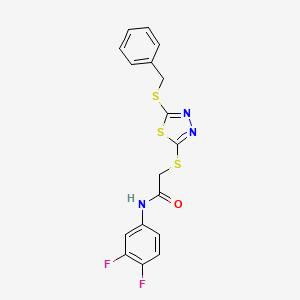
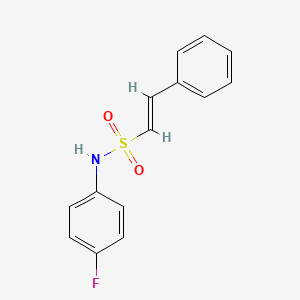
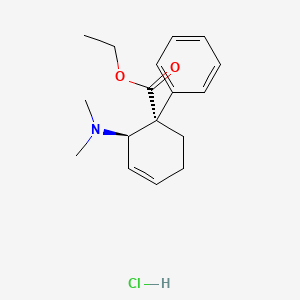
![8-[(2Z)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12039228.png)
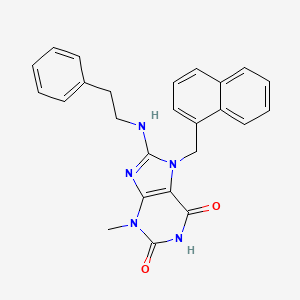

![4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole](/img/structure/B12039249.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B12039260.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12039261.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12039267.png)
